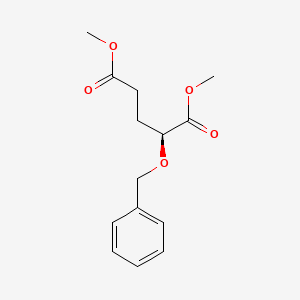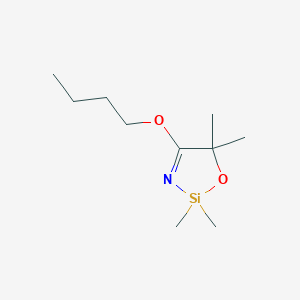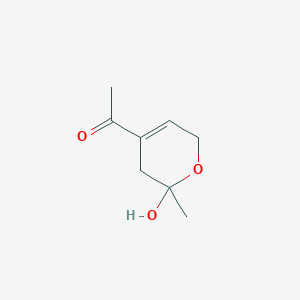
1-(2-Hydroxy-2-methyl-3,6-dihydro-2H-pyran-4-yl)ethan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Hydroxy-2-methyl-3,6-dihydro-2H-pyran-4-yl)ethan-1-one is an organic compound that belongs to the class of pyrans Pyrans are heterocyclic compounds containing an oxygen atom in a six-membered ring This particular compound is characterized by the presence of a hydroxy group, a methyl group, and an ethanone group attached to the pyran ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Hydroxy-2-methyl-3,6-dihydro-2H-pyran-4-yl)ethan-1-one typically involves the reaction of 2,3-dihydro-3,5-dihydroxy-6-methyl-4H-pyran-4-one with appropriate reagents under controlled conditions. One common method involves the use of glucose and piperidine in ethanol, followed by the addition of acetic acid and further heating . The reaction mixture is then diluted with water and extracted with ethyl acetate. The crude product is purified using column chromatography and high vacuum distillation .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
1-(2-Hydroxy-2-methyl-3,6-dihydro-2H-pyran-4-yl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The hydroxy group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products
Oxidation: Formation of 1-(2-oxo-2-methyl-3,6-dihydro-2H-pyran-4-yl)ethan-1-one.
Reduction: Formation of 1-(2-hydroxy-2-methyl-3,6-dihydro-2H-pyran-4-yl)ethanol.
Substitution: Formation of various substituted derivatives depending on the reagent used.
Wissenschaftliche Forschungsanwendungen
1-(2-Hydroxy-2-methyl-3,6-dihydro-2H-pyran-4-yl)ethan-1-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential antioxidant properties and its role in scavenging free radicals.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of flavoring agents and fragrances due to its unique chemical structure.
Wirkmechanismus
The mechanism of action of 1-(2-Hydroxy-2-methyl-3,6-dihydro-2H-pyran-4-yl)ethan-1-one involves its interaction with various molecular targets and pathways. The hydroxy group can participate in hydrogen bonding and other interactions with biological molecules, influencing their structure and function. Additionally, the compound’s antioxidant properties are attributed to its ability to donate electrons and neutralize free radicals .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2H-Pyran, 3,4-dihydro-: A similar compound with a different substitution pattern.
2H-Pyran, 3,4-dihydro-6-methyl-: Another related compound with a methyl group at a different position.
Uniqueness
1-(2-Hydroxy-2-methyl-3,6-dihydro-2H-pyran-4-yl)ethan-1-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of hydroxy, methyl, and ethanone groups makes it a versatile compound with diverse applications in various fields.
Eigenschaften
CAS-Nummer |
830318-62-2 |
|---|---|
Molekularformel |
C8H12O3 |
Molekulargewicht |
156.18 g/mol |
IUPAC-Name |
1-(6-hydroxy-6-methyl-2,5-dihydropyran-4-yl)ethanone |
InChI |
InChI=1S/C8H12O3/c1-6(9)7-3-4-11-8(2,10)5-7/h3,10H,4-5H2,1-2H3 |
InChI-Schlüssel |
ZGVFAIYJUNCDKY-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C1=CCOC(C1)(C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-(1,3-Benzothiazol-2(3H)-ylidene)-4-[(4,6-dimethylpyrimidin-2-yl)amino]cyclohexa-2,4-dien-1-one](/img/structure/B14202220.png)
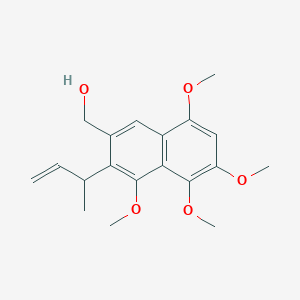
![[1,1'-Biphenyl]-3-carbonitrile, 2'-benzoyl-](/img/structure/B14202232.png)
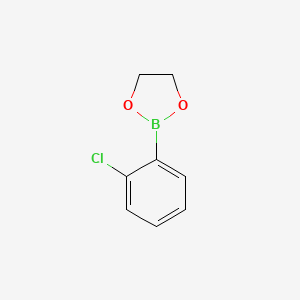

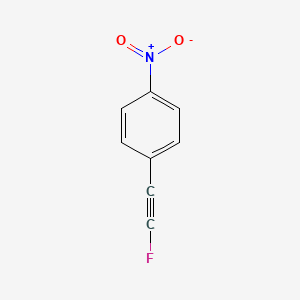
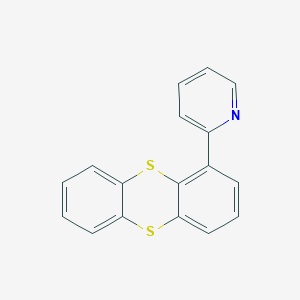
![1-[(3-Bromophenyl)ethynyl]-2-chlorobenzene](/img/structure/B14202269.png)
![Bis[4,5-bis(methylsulfanyl)-2H-1,3-dithiol-2-ylidene]butanedinitrile](/img/structure/B14202275.png)
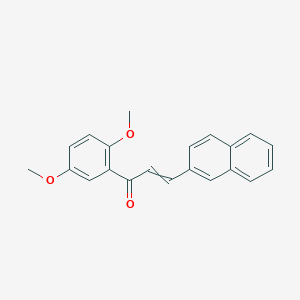

![1-{3-[6-(2-Fluorophenyl)pyridin-3-yl]propyl}piperidine-2,6-dione](/img/structure/B14202305.png)
